molecular formula C13H16F3N3O2S B3021946 (S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide CAS No. 209056-84-8

(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B3021946
CAS No.: 209056-84-8
M. Wt: 335.35 g/mol
InChI Key: FGDPUEBTKXFHNW-JTQLQIEISA-N
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Description

(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide is a complex synthetic compound designed for advanced pharmaceutical and biochemical research. Its structure incorporates a 4-(trifluoromethyl)benzamide moiety, a pharmacophore known for its significant impact on pharmacological properties. The inclusion of a fluorine atom or trifluoromethyl group is a established strategy in medicinal chemistry, as these features possess a small atomic radius and high electronegativity, which can improve a molecule's metabolic stability, lipophilicity, and overall bioavailability . The specific stereochemistry, denoted by the (S)-configuration, is critical for its intended biological activity and interaction with enzyme targets. Compounds featuring the hydrazide-hydrazone scaffold have demonstrated a broad spectrum of biological activities in scientific studies, making them a subject of interest for developing new therapeutic agents . This particular reagent is especially relevant for researchers investigating enzyme inhibition. Structurally related hydrazide-hydrazones have been extensively studied as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in neurodegenerative disease research . The mechanism of action for such compounds often involves interaction with the enzyme's active site. Furthermore, the presence of the 4-(trifluoromethyl)benzamide group suggests potential for multitarget biological activity, as this motif is found in compounds investigated for antimicrobial and cytostatic properties . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the available scientific literature on related chemical structures for further insight into its potential applications and mechanisms .

Properties

IUPAC Name

N-[(2S)-1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2S/c1-22-7-6-10(12(21)19-17)18-11(20)8-2-4-9(5-3-8)13(14,15)16/h2-5,10H,6-7,17H2,1H3,(H,18,20)(H,19,21)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDPUEBTKXFHNW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NN)NC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NN)NC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301212425
Record name N-[4-(Trifluoromethyl)benzoyl]-L-methionine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209056-84-8
Record name N-[4-(Trifluoromethyl)benzoyl]-L-methionine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209056-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Trifluoromethyl)benzoyl]-L-methionine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound notable for its complex structure, which includes a hydrazine moiety, a trifluoromethyl group, and a benzamide functionality. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications.

Structural Features

The molecular formula of this compound is C13H16F3N3O2S, with a molecular weight of 335.35 g/mol. The presence of the hydrazine group suggests potential for significant pharmacological activities, as hydrazines are known for their ability to inhibit various enzymes and cellular processes critical for pathogen survival.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to this compound exhibit notable antimicrobial properties. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have shown moderate inhibition against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating diseases caused by microbial pathogens .

A comparative analysis of related compounds reveals varying degrees of activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. Notably, some hydrazine derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 62.5 µM to over 1000 µM, indicating that modifications to the hydrazine structure can significantly influence biological efficacy .

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its bioavailability and therapeutic potential. The trifluoromethyl group may enhance lipophilicity and metabolic stability, potentially leading to improved absorption and distribution within biological systems.

Comparative Analysis with Related Compounds

To better understand the potential biological activities of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructural FeaturesNotable Activities
HydralazineHydrazine derivativeAntihypertensive
BenzamideAmide linkageAntimicrobial
TriflumizoleTriazole with trifluoromethylFungicide

This table illustrates how variations in structural components can lead to distinct biological profiles, suggesting that this compound may possess unique properties worthy of further exploration.

Scientific Research Applications

Potential Biological Activities

  • Antitumor Activity :
    • Compounds with hydrazine derivatives have been documented to exhibit antitumor properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
  • Antimicrobial Properties :
    • Similar compounds have shown effectiveness against various pathogens, suggesting that this compound could also inhibit microbial growth through enzyme inhibition or disruption of cellular processes.
  • Enzyme Inhibition :
    • The hydrazine moiety may target specific enzymes critical for pathogen survival, making it a candidate for further investigation in antimicrobial drug development.

Synthetic Routes

The synthesis of (S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide can be achieved through various synthetic methods, highlighting the versatility of organic chemistry techniques applicable to this compound. Some methods include:

  • Condensation Reactions : Combining hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution Reactions : Modifying existing benzamide structures to incorporate trifluoromethyl and methylthio groups.

Research Applications

The applications of this compound extend into various research areas:

  • Molecular Docking Studies :
    • Investigating binding affinities to biological targets such as enzymes or receptors can elucidate potential therapeutic mechanisms.
  • Pharmacokinetic Profiling :
    • Understanding absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the compound's viability as a drug candidate.
  • High-throughput Screening :
    • Utilizing this compound in screening assays can identify its efficacy against specific diseases or conditions.

Comparison with Similar Compounds

Key Substituents and Their Implications

  • Trifluoromethyl Group : Present in all compared compounds (e.g., ), this group enhances metabolic stability and lipophilicity, favoring bioavailability. In the target compound, it likely contributes to similar pharmacokinetic advantages .
  • Hydrazinyl Group : Unique to the target compound, this group offers nucleophilic and hydrogen-bonding capabilities, contrasting with triazole () or tetrazole () rings in analogs. Hydrazines are less common in agrochemicals but prevalent in pharmaceuticals due to their reactivity with biomolecules .

Comparison Table: Structural Features

Compound Core Structure Key Substituents Functional Implications
Target Compound Benzamide 4-(trifluoromethyl), hydrazinyl, methylthio, oxo Enhanced H-bonding, moderate lipophilicity
Triazole-thiones [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl), 2,4-difluorophenyl High aromaticity, tautomerism potential
Herbicide Benzamide 2-chloro, 3-(methylsulfanyl), tetrazol-5-yl Agrochemical activity, stability
Monepantel Benzamide 4-[(trifluoromethyl)thio], cyano, phenoxy Antiparasitic activity, metabolic resistance

Comparison with Analogous Syntheses

  • : Hydrazinecarbothioamides [4–6] are synthesized via nucleophilic addition of hydrazides to isothiocyanates, followed by cyclization to triazoles. This contrasts with the target compound’s likely stepwise amidation and hydrazine incorporation .
  • : CuI-catalyzed click chemistry (triazole formation) and carbodiimide-mediated amide coupling are used. The target compound may bypass triazole rings, favoring hydrazine-based intermediates .

Physicochemical and Spectral Properties

Spectral Data Insights

  • IR Spectroscopy : The absence of C=O bands in triazole-thiones [7–9] () confirms cyclization. For the target compound, expected C=O (amide, ~1680 cm⁻¹) and NH (hydrazinyl, ~3300 cm⁻¹) stretches align with hydrazinecarbothioamide spectra .
  • NMR : Hydrazinyl protons (δ 6–8 ppm in DMSO-d₆) and trifluoromethyl (δ 120–125 ppm in ¹³C NMR) would distinguish the target from analogs with triazole or tetrazole protons .

Tautomerism and Stability

Triazole-thiones in exhibit thione-thiol tautomerism, stabilized by conjugation.

Q & A

Q. Methodological Approach :

  • Reagent Ratios : Use equimolar ratios of hydrazine derivatives and acylating agents to prevent over-substitution (e.g., 1:1 molar ratio of O-benzyl hydroxylamine HCl to pivaloyloxybenzamide precursors) .
  • Oxidizing Agents : Employ trichloroisocyanuric acid (TCICA) for controlled oxidation of thioether groups to sulfoxides, reducing undesired byproducts .
  • Solvent Optimization : Acetonitrile (CH₃CN) enhances solubility of intermediates and facilitates reaction homogeneity, as demonstrated in 125 mmol-scale syntheses .
  • Purification : Use silica gel column chromatography with gradient elution (e.g., 10–50% ethyl acetate/hexane) to isolate the target compound from unreacted starting materials .

What analytical strategies resolve contradictions between NMR and MS data during structural confirmation?

Q. Methodological Approach :

  • Multi-Technique Validation : Cross-validate using 1H^1 \text{H}-NMR (for proton environments), 13C^{13} \text{C}-NMR (for carbon skeleton), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For example, absence of ν(S–H) in IR (~2500–2600 cm1^{-1}) confirms thione tautomers over thiol forms .
  • Deuterated Solvents : Use DMSO-d₆ to stabilize labile protons (e.g., NH groups in hydrazinyl moieties) and prevent signal broadening .
  • Isotopic Pattern Analysis : MS/MS fragmentation patterns can distinguish between isobaric impurities and the target compound .

How should tautomeric equilibria in hydrazine-derived compounds be addressed during characterization?

Q. Methodological Approach :

  • Tautomer-Specific Spectroscopy : IR spectroscopy detects tautomeric shifts (e.g., ν(C=S) at 1247–1255 cm1^{-1} for thiones vs. ν(C–S) in thiols) .
  • pH-Controlled Studies : Adjust reaction pH (e.g., NaHCO₃ for deprotonation) to stabilize dominant tautomeric forms during crystallization .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict tautomer stability, guiding experimental conditions .

How do solvent polarity and temperature influence condensation reactions in the synthesis pathway?

Q. Methodological Approach :

  • Polar Aprotic Solvents : Acetonitrile or THF improves nucleophilicity of hydrazinyl groups, critical for acyl transfer reactions (e.g., 85% yield at 0°C vs. 60% at 25°C) .
  • Low-Temperature Control : Ice baths (0–5°C) minimize hydrolysis of acid chlorides during acylation steps .
  • Reflux Conditions : THF under reflux (66°C) accelerates cyclization but requires inert atmospheres to prevent oxidation of methylthio groups .

What scaling challenges arise during large-scale synthesis, and how are they mitigated?

Q. Methodological Approach :

  • Continuous Flow Systems : Transition from batch to flow chemistry for improved heat/mass transfer, as demonstrated in diphenyldiazomethane synthesis .
  • Catalyst Optimization : Use immobilized catalysts (e.g., BOP reagent on silica) to simplify purification at >100 mmol scales .
  • Byproduct Management : Implement in-line quenching (e.g., Na₂CO₃ washes) to remove excess reagents before column chromatography .

How does the trifluoromethyl group impact reaction kinetics in nucleophilic substitutions?

Q. Methodological Approach :

  • Electron-Withdrawing Effects : The –CF₃ group reduces electron density at the benzamide carbonyl, accelerating nucleophilic attack by hydrazines (kinetic studies show 2× faster acylation vs. non-fluorinated analogs) .
  • Steric Considerations : Trifluoromethyl groups increase steric hindrance, requiring bulky solvents (e.g., DMF) to stabilize transition states .

Which purification techniques effectively isolate the target compound from structurally similar byproducts?

Q. Methodological Approach :

  • Orthogonal Chromatography : Combine size-exclusion (SEC) and reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for high-resolution separation .
  • Recrystallization : Use mixed solvents (e.g., EtOAc/hexane) to exploit differential solubility of byproducts (e.g., N-alkylated vs. O-alkylated isomers) .

How is the chiral center’s configuration stability validated under varying conditions?

Q. Methodological Approach :

  • Chiral HPLC : Use Chiralpak® columns (e.g., IA or IB) with polar mobile phases to monitor enantiomeric excess (>98% ee confirmed in THF/water systems) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm retention of (S)-configuration .

What mechanistic insights guide cyclization optimization for the 1-oxobutan-2-yl moiety?

Q. Methodological Approach :

  • Acid Catalysis : p-Toluenesulfonic acid (PTSA) promotes intramolecular cyclization via protonation of the hydrazine nitrogen, reducing activation energy .
  • Microwave Assistance : Microwave irradiation (100°C, 30 min) improves cyclization yields (92%) compared to conventional heating (70%, 12 h) .

How can researchers validate metabolic stability imparted by the methylthio group?

Q. Methodological Approach :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS; methylthio groups show 40% higher half-life vs. methoxy analogs .
  • Radiolabeling : Use 35S^{35} \text{S}-labeled methylthio groups to track metabolic pathways in vivo .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide

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